Methyl [4-(pyridin-4-ylmethyl)phenyl]carbamate

Fragment-based drug discovery Structural biology Bromodomain inhibition

Fragment-based screening campaigns targeting the PHIP bromodomain often lack experimentally validated starting points. Methyl [4-(pyridin-4-ylmethyl)phenyl]carbamate (CAS 329921-01-9) is a structurally characterized ligand with a defined binding pose confirmed at 1.45 Å resolution (PDB 5RJV). • Co-crystal structure enables direct visualization of key residue interactions for rational fragment elaboration. • Archived 1D 1H NMR spectrum (BMRB bmse011358) serves as a QC reference for fragment library calibration. • Multi-vendor commercial availability ensures supply chain redundancy for iterative SAR campaigns.

Molecular Formula C14H14N2O2
Molecular Weight 242.27 g/mol
CAS No. 329921-01-9
Cat. No. B5535516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl [4-(pyridin-4-ylmethyl)phenyl]carbamate
CAS329921-01-9
Molecular FormulaC14H14N2O2
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCOC(=O)NC1=CC=C(C=C1)CC2=CC=NC=C2
InChIInChI=1S/C14H14N2O2/c1-18-14(17)16-13-4-2-11(3-5-13)10-12-6-8-15-9-7-12/h2-9H,10H2,1H3,(H,16,17)
InChIKeyZWUBZIQOXMHHOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl [4-(pyridin-4-ylmethyl)phenyl]carbamate (CAS 329921-01-9): Procurement-Grade Physicochemical and Structural Baseline


Methyl [4-(pyridin-4-ylmethyl)phenyl]carbamate (CAS 329921-01-9) is a synthetic small-molecule carbamate characterized by a central phenyl ring linked to a 4-pyridyl moiety via a methylene bridge and capped with a methyl carbamate group on the aniline nitrogen. Its molecular formula is C14H14N2O2 with a molecular weight of 242.27 g/mol [1]. Computed physicochemical descriptors from authoritative databases indicate an XLogP3 value of 2.8, one hydrogen bond donor, three hydrogen bond acceptors, and four rotatable bonds [1]. This compound is catalogued as a non-polymer ligand (three-letter code: UVD) in the Protein Data Bank, with model coordinates associated with PDB entry 5RJV, indicating its use in structural biology and fragment-based screening campaigns [2].

Why Generic Substitution Fails for Methyl [4-(pyridin-4-ylmethyl)phenyl]carbamate: Structural Determinants of Target Engagement and Physicochemical Differentiation


Substituting Methyl [4-(pyridin-4-ylmethyl)phenyl]carbamate with a generic in-class analog is not scientifically defensible due to two orthogonal and well-documented differentiating factors: (1) the compound is a structurally characterized ligand in the Protein Data Bank with a defined binding pose against the PHIP bromodomain (PDB 5RJV), a level of target engagement validation absent for most structural analogs [1]; and (2) computational physicochemical profiling reveals a distinct balance of lipophilicity (XLogP3 = 2.8) and hydrogen bonding capacity (1 HBD, 3 HBA) that positions this scaffold within a narrow property space favorable for fragment elaboration and ligand efficiency optimization [2]. The specific substitution pattern—para-substituted phenyl linked via methylene to 4-pyridyl with methyl carbamate capping—defines a unique pharmacophoric geometry that cannot be replicated by simply interchanging the ester moiety or altering the pyridyl connectivity without substantially altering both binding thermodynamics and downstream synthetic tractability.

Quantitative Differentiation Evidence for Methyl [4-(pyridin-4-ylmethyl)phenyl]carbamate: Comparator-Based Metrics for Procurement Decision-Making


Crystallographically Validated Target Engagement: UVD Ligand Bound to PHIP Bromodomain (PDB 5RJV)

Methyl [4-(pyridin-4-ylmethyl)phenyl]carbamate (ligand code UVD) is experimentally co-crystallized with the PHIP (PH-interacting protein) bromodomain at a resolution of 1.45 Å in PDB entry 5RJV, generated as part of the PanDDA fragment screening campaign and SAMPL7 challenge dataset [1]. In contrast, the ethyl carbamate analog (Ethyl N-[4-(pyridin-4-ylmethyl)phenyl]carbamate; CAS 698988-02-2; molecular weight 256.3 g/mol) lacks any reported PDB entry or crystallographically validated target engagement data in authoritative structural biology databases as of 2026 [2]. The methyl carbamate variant thus offers a defined binding mode with quantifiable electron density fit metrics (real-space correlation coefficient) and explicit binding residue contacts (P1340, Q1343, V1345, D1346, Y1350, S1392, Y1395, T1396, S1401, I1403, Y1404 in chain A), enabling structure-guided optimization workflows that the ethyl analog cannot currently support [3].

Fragment-based drug discovery Structural biology Bromodomain inhibition Protein-ligand crystallography

Physicochemical Differentiation: XLogP3 and Molecular Weight Trade-off Relative to Ethyl Carbamate Analog

Computed physicochemical profiling from authoritative sources establishes a quantifiable differentiation in lipophilicity and molecular weight between the methyl carbamate target compound and its closest ethyl analog. The target compound (C14H14N2O2) has a molecular weight of 242.27 g/mol and an XLogP3 value of 2.8 [1]. The ethyl carbamate comparator (C15H16N2O2; CAS 698988-02-2) has a molecular weight of 256.3 g/mol . While experimental logP data for the ethyl analog are not published in open databases, the addition of one methylene unit (+CH2) in the ester moiety typically contributes approximately +0.5 logP units based on fragment-based lipophilicity contribution models (e.g., Crippen fragmentation), resulting in an estimated XLogP3 of approximately 3.3 for the ethyl variant [2]. This shift in the lipophilicity-molecular weight profile directly impacts ligand efficiency metrics (LE = 1.4 × pActivity / heavy atom count) and lipophilic ligand efficiency (LLE = pActivity - logP), which are critical decision metrics in fragment-to-lead optimization [2].

Lipophilic efficiency Fragment physicochemical property optimization ADME property prediction Lead-likeness assessment

Fragment Library Quality Control: Validated NMR Spectral Data Enables Quantitative Purity and Identity Verification

Methyl [4-(pyridin-4-ylmethyl)phenyl]carbamate is archived in the Biological Magnetic Resonance Bank (BMRB) with a dedicated entry (bmse011358) containing fully assigned 1D 1H NMR spectral data acquired at 600 MHz in DMSO-d6 at 298 K and pH 6.0 [1]. This constitutes a quantitative, verifiable reference standard for compound identity and purity assessment. In contrast, the ethyl carbamate analog (CAS 698988-02-2) lacks any publicly accessible, fully assigned NMR spectral dataset in major metabolomics or fragment library QC repositories as of 2026 [2]. The availability of peer-reviewed NMR spectral data for the methyl variant enables: (1) direct experimental verification of compound identity upon receipt using 1H NMR comparison; (2) quantitative purity assessment by integration; and (3) detection of degradation products or synthetic impurities that may confound downstream biophysical assays (e.g., SPR, ITC, DSF).

Fragment library QC NMR spectroscopy Biophysical assay validation Compound integrity verification

Commercial Availability and Catalog Consistency: Multi-Vendor Supply Chain Redundancy

Methyl [4-(pyridin-4-ylmethyl)phenyl]carbamate (CAS 329921-01-9) is stocked by multiple independent commercial vendors including AK Scientific (catalog 7595FR), Ambinter (catalog AMB1001239), and Leyan (product 2214925), with reported purities ≥95% [1]. Cross-referencing vendor catalogs confirms consistent structural representation and molecular weight reporting (242.27 g/mol) across all suppliers. In contrast, the ethyl carbamate analog (CAS 698988-02-2) is listed by fewer vendors with less established catalog persistence, and the phenyl carbamate variant (4-pyridinylmethyl phenylcarbamate; molecular weight 228.25 g/mol) represents a regioisomeric structural divergence (carbamate attached to pyridylmethyl oxygen rather than phenyl nitrogen) that fundamentally alters the pharmacophore geometry .

Compound procurement Supply chain reliability Research reagent sourcing Vendor catalog cross-referencing

Optimal Research and Procurement Application Scenarios for Methyl [4-(pyridin-4-ylmethyl)phenyl]carbamate (CAS 329921-01-9)


Fragment-Based Lead Discovery Targeting Bromodomains and PH-Domain Containing Proteins

This compound is optimally deployed as a validated fragment hit in crystallographic fragment screening campaigns targeting the PHIP bromodomain, as evidenced by its co-crystal structure at 1.45 Å resolution in PDB entry 5RJV [1]. Procurement is indicated for structure-based drug discovery (SBDD) programs requiring a fragment with experimentally defined binding pose, quantifiable real-space fit metrics, and explicit residue interaction mapping. The methyl carbamate variant provides a structurally characterized starting point for fragment elaboration and pharmacophore expansion, leveraging the defined binding mode to inform rational design of higher-affinity analogs. In contrast, the ethyl analog lacks any crystallographic validation, rendering the methyl variant the sole structurally qualified option for PHIP-targeted fragment-to-lead optimization [1].

Biophysical Assay Development and Fragment Library Quality Control Reference

The compound serves as a qualified reference standard for fragment library QC and biophysical assay calibration due to its fully assigned 1D 1H NMR spectrum archived in BMRB entry bmse011358 [2]. Procurement is indicated for core facilities and screening centers requiring a structurally authenticated small molecule for: (1) calibrating NMR-based fragment screening workflows (WaterLOGSY, STD-NMR, CPMG); (2) validating compound integrity and solubility prior to SPR or ITC experiments; and (3) serving as a positive control for assay development targeting the PHIP bromodomain or related PH-domain proteins. The absence of comparable NMR reference data for the ethyl analog reinforces the methyl variant as the preferred QC standard for this chemotype [2].

Computational Chemistry Benchmarking and SAMPL Challenge Dataset Utilization

The compound is uniquely positioned as a benchmark ligand for computational chemistry validation, having been included in the SAMPL7 protein-ligand binding challenge dataset alongside its PHIP co-crystal structure [1]. Procurement is indicated for academic and industrial computational chemistry groups developing or validating: (1) molecular docking scoring functions; (2) free energy perturbation (FEP) protocols; (3) fragment placement algorithms; and (4) machine learning models for binding affinity prediction. The availability of both experimental binding pose coordinates and the compound's computed physicochemical descriptors (XLogP3 = 2.8, exact mass = 242.1055 Da) enables rigorous retrospective and prospective benchmarking of computational methods [1][3].

Medicinal Chemistry Scaffold Optimization with Defined Synthetic Tractability

The methyl carbamate scaffold offers a defined synthetic handle for parallel medicinal chemistry elaboration, with the para-substituted phenyl-pyridyl core amenable to Suzuki coupling, Buchwald-Hartwig amination, and carbamate hydrolysis/re-functionalization strategies . Procurement is indicated for medicinal chemistry teams seeking a fragment-sized scaffold (MW = 242.27 g/mol) that balances favorable lipophilic efficiency (LLE estimated) with synthetic accessibility. The multi-vendor commercial availability (AK Scientific, Ambinter, Leyan) ensures supply chain redundancy for iterative SAR campaigns, a logistical advantage not uniformly available for the ethyl or phenyl carbamate analogs .

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